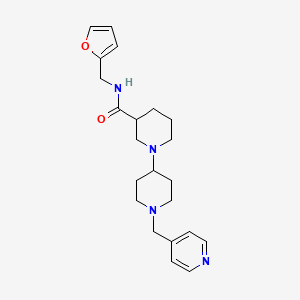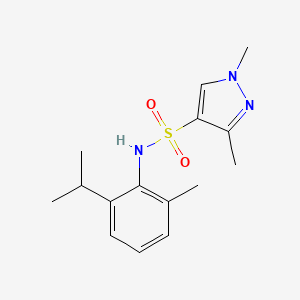![molecular formula C14H15N3O4S B5428294 2-methoxy-N-methyl-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5428294.png)
2-methoxy-N-methyl-5-[(2-pyridinylamino)sulfonyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-methyl-5-[(2-pyridinylamino)sulfonyl]benzamide, also known as MPASB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to possess various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Wirkmechanismus
The mechanism of action of 2-methoxy-N-methyl-5-[(2-pyridinylamino)sulfonyl]benzamide involves the inhibition of the protein kinase CK2, which plays a critical role in cell growth and proliferation. By inhibiting CK2, this compound prevents the growth and division of cancer cells, leading to their eventual death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been found to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for use as an antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-methoxy-N-methyl-5-[(2-pyridinylamino)sulfonyl]benzamide in laboratory experiments is its well-established synthesis method and its ability to selectively target cancer cells. However, one limitation of this compound is that it may not be effective against all types of cancer cells, and further research is needed to determine its efficacy in different cancer types.
Zukünftige Richtungen
There are numerous future directions for research on 2-methoxy-N-methyl-5-[(2-pyridinylamino)sulfonyl]benzamide. One potential area of study is the development of new derivatives of this compound with improved anti-cancer properties. Additionally, further research is needed to determine the optimal dosage and administration of this compound for use in cancer treatment. Finally, the potential applications of this compound in other areas of scientific research, such as antimicrobial therapy, should also be explored.
Synthesemethoden
The synthesis of 2-methoxy-N-methyl-5-[(2-pyridinylamino)sulfonyl]benzamide involves the reaction of 2-aminopyridine with 5-bromo-2-methoxybenzoic acid, followed by the reaction of the resulting product with N-methyl-4-sulfamoylbenzamide. This synthesis method has been well-established and has been used in numerous studies.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-methyl-5-[(2-pyridinylamino)sulfonyl]benzamide has been found to have various applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for use in cancer treatment.
Eigenschaften
IUPAC Name |
2-methoxy-N-methyl-5-(pyridin-2-ylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-15-14(18)11-9-10(6-7-12(11)21-2)22(19,20)17-13-5-3-4-8-16-13/h3-9H,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCJEFGEPULRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(4-methyl-1H-imidazol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5428216.png)

![4-methoxy-N-[2-[5-(2-nitrophenyl)-2-furyl]-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5428219.png)
![4-amino-2-(1-piperidinyl)-1,3-diazaspiro[5.5]undeca-2,4-diene-5-carbonitrile](/img/structure/B5428222.png)

![1'-(cyclopropylcarbonyl)-N-[(6-methylpyridin-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5428253.png)
![rel-(4aS,8aR)-6-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5428257.png)

![3-cyano-N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5428287.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5428298.png)

![4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide](/img/structure/B5428300.png)
![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5428310.png)